![molecular formula C13H11FO3 B1435048 Ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate CAS No. 1350662-98-4](/img/structure/B1435048.png)
Ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate
Overview
Description
Ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate (6-Fluoro-1-hydroxy-2-naphthoate) is a synthetic compound with a variety of applications in the field of scientific research. It is a relatively new compound, first synthesized in the late 2000s, and is primarily used in the fields of biochemistry and physiology. 6-Fluoro-1-hydroxy-2-naphthoate has a unique structure and chemical properties that have enabled researchers to explore a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Activity
Ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate and its derivatives have been synthesized and tested for antibacterial and antifungal activities. These compounds exhibited significant activity against various pathogenic strains and yeast, comparable to established antibiotics like ampicillin and chloramphenicol (Altundas et al., 2010).
Intermediate in Antibacterial Research
This compound has been utilized as an intermediate in the research of antibacterial fluoroquinolones, essential in developing new antibacterial agents (Rádl, 1994).
In High-Performance Liquid Chromatography
It's used in the preparation of carboxylic acid ester derivatives for spectrophotometric detection in high-performance liquid chromatography (HPLC), aiding in the determination of carboxylic acids in biological samples like mouse brain (Yasaka et al., 1990).
Development of Cinnoline Derivatives
The compound is involved in the synthesis of cinnoline derivatives, which are crucial in pharmaceutical chemistry for their potential therapeutic applications (Miyamoto & Matsumoto, 1988).
Fluorescent Labeling in HPLC
It's used as a fluorescent labeling reagent in the HPLC analysis of biologically active carboxylic acids, significantly improving the detection and analysis of these compounds in various samples (Gatti et al., 1992).
Photorearrangements in Organic Synthesis
This compound plays a role in base-induced photorearrangements from furans to naphthalenes, a novel method in organic synthesis to produce unsymmetrical naphthalene derivatives (Ho et al., 2011).
Enantioselective Sensing of Chiral Carboxylic Acids
Ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate derivatives have been used for enantioselective sensing of a wide variety of chiral carboxylic acids, demonstrating potential in chiral analysis (Mei & Wolf, 2004).
Crystal Structure Analysis
The crystal and molecular structures of related compounds have been studied, which is significant in understanding the chemical and physical properties of these types of molecules (Kaur et al., 2012).
properties
IUPAC Name |
ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO3/c1-2-17-13(16)11-5-3-8-7-9(14)4-6-10(8)12(11)15/h3-7,15H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWASILMZAVHIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C1)C=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-fluoro-1-hydroxynaphthalene-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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